Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a piperazine ring, and a trimethoxyphenyl group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the quinazolinone core. The piperazine ring is introduced through nucleophilic substitution reactions, and the final esterification step yields the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases, inflammation, and other medical conditions.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-hydroxy-2-quinolones and other quinazolinone derivatives share structural similarities and may exhibit similar biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring, such as certain antihistamines and antipsychotics, have comparable pharmacological properties.
Trimethoxyphenyl Compounds: Compounds with the trimethoxyphenyl group, such as trimethoprim and colchicine, are known for their diverse biological activities.
Uniqueness
Ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C25H32N4O6 |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
ethyl 4-[4-methyl-5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C25H32N4O6/c1-6-35-25(31)29-9-7-28(8-10-29)24-26-15(2)22-18(27-24)11-16(12-19(22)30)17-13-20(32-3)23(34-5)21(14-17)33-4/h13-14,16H,6-12H2,1-5H3 |
InChI Key |
UJSONTFLIPHOBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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